5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline
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Overview
Description
5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a quinoline core fused with an oxazine ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the oxazine ring through cyclization reactions. The tetrahydrofuran moiety can be attached via nucleophilic substitution or addition reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Cyclization: Intramolecular cyclization reactions can form additional ring systems or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, with unique properties.
Mechanism of Action
The mechanism of action of 5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties.
Oxazine derivatives: Compounds containing an oxazine ring, such as oxazepam, are used in medicinal chemistry for their pharmacological effects.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran moiety, such as tetrahydrofuran itself, are widely used as solvents and intermediates in organic synthesis.
Uniqueness
5,9-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-c]quinoline is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5,9-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3]oxazino[5,6-c]quinoline |
InChI |
InChI=1S/C18H22N2O2/c1-12-5-6-17-15(8-12)18-16(13(2)19-17)10-20(11-22-18)9-14-4-3-7-21-14/h5-6,8,14H,3-4,7,9-11H2,1-2H3 |
InChI Key |
ODQJSUGFNMQGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C(N=C2C=C1)C)CN(CO3)CC4CCCO4 |
Origin of Product |
United States |
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